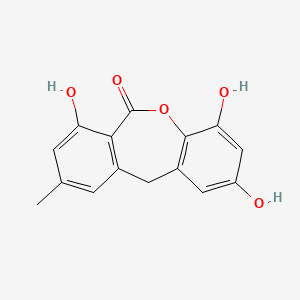

9-Dehydroxyeurotinone

Description

This compound has been reported in Aspergillus ruber with data available.

Properties

IUPAC Name |

2,4,7-trihydroxy-9-methyl-11H-benzo[c][1]benzoxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)20-15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEWVOQVOXHEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)OC3=C(C2)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 9-Dehydroxyeurotinone: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of 9-Dehydroxyeurotinone, a novel anthraquinone derivative. The compound was first reported by Yan et al. in 2012, isolated from the marine-derived endophytic fungus Eurotium rubrum.[1] This guide consolidates the key findings, experimental protocols, and biological activities associated with this compound, presenting the information in a structured and accessible format for researchers in natural product chemistry and drug discovery.

Discovery and Source Organism

This compound was isolated from the culture of Eurotium rubrum, an endophytic fungus obtained from the inner tissue of the semi-mangrove plant Hibiscus tiliaceus.[1] The discovery was part of a broader investigation into the secondary metabolites of this marine-derived fungus, which also led to the isolation of a new dioxopiperazine alkaloid and several other known compounds.[1]

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, extraction, isolation, and structure elucidation of this compound, based on the original research.

Fungal Fermentation and Extraction

The producing fungal strain, Eurotium rubrum, was cultured to generate a sufficient quantity of secondary metabolites for analysis.

Fermentation:

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Culture Conditions: The fungus was cultured in PDB medium at 28°C for 30 days under static conditions.

Extraction:

-

The fungal culture (both mycelia and broth) was extracted three times with ethyl acetate (EtOAc).

-

The combined EtOAc extracts were concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract underwent a multi-step chromatographic process to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a mixture of chloroform and methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and COSY) NMR experiments were conducted to establish the connectivity of atoms and the overall structure of the molecule.

Quantitative Data

The following table summarizes the key quantitative data associated with the biological activity of this compound.

| Biological Activity | Cell Line / Organism | Measurement | Value | Reference |

| Cytotoxicity | SW1990 (human pancreatic cancer) | IC50 | 25 µg/mL | [2][3] |

| Antibacterial Activity | Escherichia coli | Inhibition Zone | 7.0 mm (at 100 µ g/disk ) | [4][5] |

Visualizing the Workflow

The following diagrams illustrate the key experimental processes involved in the isolation and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites from Genus Eurotium and Their Biological Activities[v1] | Preprints.org [preprints.org]

- 3. Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:1360606-85-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Natural Source, Isolation, and Biosynthesis of 9-Dehydroxyeurotinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dehydroxyeurotinone, an anthraquinone derivative, is a fungal secondary metabolite with potential biological activities. This technical guide provides a comprehensive overview of its primary natural source, the marine-derived endophytic fungus Eurotium rubrum. It details the experimental protocols for the cultivation of the fungus, extraction of the metabolite, and its purification. Furthermore, this guide presents quantitative data on the yield of this compound and outlines the general biosynthetic pathway for fungal anthraquinones. The information is structured to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source of this compound

The primary reported natural source of this compound is the endophytic fungus Eurotium rubrum . Specifically, the compound was isolated from strain G2, which was obtained from the inner tissue of the semi-mangrove plant Hibiscus tiliaceus collected in Hainan, China. Eurotium is the teleomorph (sexual reproductive stage) of the well-known fungal genus Aspergillus, which is recognized as a prolific producer of a wide array of bioactive secondary metabolites.[1][2][3][4] Fungi of the genus Eurotium are known to produce various classes of compounds, including anthraquinones, benzaldehyde derivatives, and indole diketopiperazine alkaloids.[5][6]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Eurotium rubrum and the subsequent isolation and purification of this compound, based on established protocols for fungal secondary metabolite extraction.

Fungal Cultivation

The experimental workflow for fungal cultivation and subsequent extraction is depicted below.

Caption: Fungal Cultivation and Extraction Workflow.

Detailed Protocol:

-

Fungal Strain: Eurotium rubrum strain G2, isolated from the semi-mangrove plant Hibiscus tiliaceus.

-

Culture Medium: The fungus is cultivated in a liquid medium such as Potato Dextrose Broth (PDB).

-

Fermentation: The cultivation is carried out in Erlenmeyer flasks containing the liquid medium. The flasks are inoculated with the fungal strain and maintained under static conditions at approximately 28°C for a period of 30 days to allow for sufficient growth and production of secondary metabolites.

Extraction and Purification

Protocol:

-

Extraction: Following the incubation period, the entire fungal culture (both mycelia and broth) is harvested. The culture is repeatedly extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: The initial purification step involves fractionation of the crude extract using column chromatography over silica gel. A gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol mixture, is used to elute fractions of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative or semi-preparative HPLC, often using a C18 column and a mobile phase such as methanol-water or acetonitrile-water, to yield pure this compound.

-

Quantitative Data

The yield of this compound from the fermentation of Eurotium rubrum G2 is a critical parameter for researchers considering this natural source for compound isolation.

| Compound | Fungal Source | Fermentation Volume | Yield (mg) | Reference |

| This compound | Eurotium rubrum G2 | 30 L | 12.5 | Yan et al., 2012 |

Biosynthesis of this compound

This compound belongs to the anthraquinone class of compounds, which are biosynthesized in fungi via the polyketide pathway .[7][8][9] This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions.

The general biosynthetic pathway for fungal anthraquinones is initiated by a non-reducing polyketide synthase (NR-PKS).

Caption: General Polyketide Pathway for Fungal Anthraquinones.

Pathway Description:

-

Initiation: The biosynthesis is initiated with a starter unit, typically acetyl-CoA.

-

Elongation: A multi-domain enzyme, a non-reducing polyketide synthase (NR-PKS), catalyzes the sequential addition of extender units, usually malonyl-CoA, to the growing polyketide chain.

-

Cyclization and Aromatization: The resulting linear poly-β-keto chain undergoes a series of intramolecular aldol condensations and subsequent dehydration reactions to form the characteristic tricyclic anthrone scaffold.

-

Oxidation: The anthrone intermediate is then oxidized to the stable anthraquinone core structure. Further tailoring enzymes may then modify this core to produce the final diverse array of anthraquinone derivatives found in fungi, including this compound.

Conclusion

This technical guide consolidates the available information on the natural production of this compound. The endophytic fungus Eurotium rubrum stands out as the definitive source. The provided experimental protocols offer a reproducible framework for the isolation of this compound, and the quantitative data serves as a benchmark for yield expectations. The elucidation of the general biosynthetic pathway provides a basis for potential bioengineering efforts to enhance production or generate novel analogs. This document is intended to be a valuable asset for the scientific community engaged in the exploration and utilization of fungal natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Characterization of Eurotium rubrum Isolated from Meju in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unprecedented Mushroom Polyketide Synthases Produce the Universal Anthraquinone Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

9-Dehydroxyeurotinone: A Fungal Endophyte-Derived Anthraquinone with Cytotoxic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fungal endophytes, microorganisms that reside within the tissues of living plants, represent a vast and largely untapped resource for the discovery of novel, bioactive secondary metabolites. These symbiotic fungi have demonstrated the capacity to produce a wide array of chemical scaffolds with therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents. Among these compounds, the anthraquinone class has garnered significant interest due to the potent biological activities of its members. This technical guide focuses on 9-dehydroxyeurotinone, an anthraquinone derivative produced by the fungal endophyte Eurotium rubrum. This document provides a comprehensive overview of its producing organism, biological activity, and putative biosynthetic and signaling pathways, along with detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Core Compound: this compound

This compound is an anthraquinone derivative that has been isolated from the fungal endophyte Eurotium rubrum.[1] This fungus has been identified as an endophyte residing in the semi-mangrove plant Hibiscus tiliaceus and the plant Suaeda glauca. The molecular formula of this compound is C15H12O5, with a molecular weight of 272.25.[1]

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against human pancreatic cancer cells. Additionally, it has been noted to possess weak antibacterial properties.

Data Presentation

The following tables summarize the known quantitative data for the biological activity of this compound.

| Table 1: Cytotoxic Activity of this compound | |

| Cell Line | IC50 (µg/mL) |

| SW1990 (Human Pancreatic Carcinoma) | 25 |

| Table 2: Antimicrobial Activity of this compound | |

| Activity | Observation |

| Antibacterial | Weak activity reported |

| Specific MIC values have not been detailed in the reviewed literature. |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Protocol 1: Isolation and Cultivation of Eurotium rubrum

This protocol is adapted from general methods for the isolation of marine-derived endophytic fungi.

1. Surface Sterilization of Plant Material:

- Collect healthy tissues (stems, leaves) of the host plant (e.g., Hibiscus tiliaceus).

- Wash the plant material thoroughly with sterile distilled water.

- Immerse the material in 75% ethanol for 1 minute.

- Subsequently, immerse in 5% sodium hypochlorite for 5-10 minutes.

- Rinse with sterile distilled water three times to remove any residual sterilizing agents.

- To validate the surface sterilization process, press the sterilized plant segments onto a nutrient-rich agar plate; no microbial growth should be observed.

2. Isolation of Endophytic Fungi:

- Aseptically cut the surface-sterilized plant material into small segments (approximately 0.5 cm x 0.5 cm).

- Place the segments on Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., streptomycin sulfate, 100 µg/mL) to inhibit bacterial growth.

- Incubate the plates at 25-28°C in the dark.

- Monitor the plates regularly for fungal growth emerging from the plant segments.

3. Pure Culture and Identification:

- Once fungal hyphae emerge, transfer the hyphal tips to fresh PDA plates to obtain pure cultures.

- Identify the fungal isolates based on their morphological characteristics (colony morphology, sporulation structures) and molecular methods (e.g., sequencing of the ITS rRNA gene region).

Protocol 2: Fermentation and Extraction of this compound

This protocol outlines the steps for the production and extraction of secondary metabolites from Eurotium rubrum.

1. Fermentation:

- Inoculate a seed culture of Eurotium rubrum in a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).

- Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-5 days.

- For large-scale fermentation, prepare a suitable liquid medium (e.g., PDB or a specialized fermentation medium) in larger flasks or a bioreactor.

- Inoculate the production medium with the seed culture (typically 5-10% v/v).

- Incubate the production culture under the same conditions as the seed culture for 14-21 days. The optimal fermentation time for maximal production of this compound should be determined empirically by time-course studies.

2. Extraction:

- After the fermentation period, separate the fungal mycelium from the culture broth by filtration.

- Extract the culture broth three times with an equal volume of ethyl acetate.

- Dry the fungal mycelium (e.g., by lyophilization) and extract it with methanol or ethyl acetate using sonication or maceration.

- Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification and Structure Elucidation of this compound

This protocol describes the purification of the target compound from the crude extract.

1. Chromatographic Separation:

- Subject the crude extract to column chromatography on silica gel.

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization under UV light.

- Pool fractions containing the compound of interest based on their TLC profiles.

2. Further Purification:

- Subject the enriched fractions to further purification steps as needed. This may include preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

3. Structure Elucidation:

- Determine the structure of the purified compound using spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the carbon-hydrogen framework and connectivity.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition and molecular formula.

- UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the anthraquinone chromophore.

- Infrared (IR) Spectroscopy: To identify functional groups.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxic activity of this compound against the SW1990 human pancreatic cancer cell line.

1. Cell Culture:

- Culture SW1990 cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Harvest the cells using trypsin-EDTA and perform a cell count.

- Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

- Incubate the plate for 24 hours to allow the cells to attach.

3. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as a negative control and wells with a known cytotoxic agent as a positive control.

- Incubate the plate for 48-72 hours.

4. MTT Assay:

- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for another 4 hours at 37°C to allow the formation of formazan crystals.

- Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the untreated control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Biosynthetic Pathway

The biosynthesis of anthraquinones in fungi typically follows the polyketide pathway. A non-reducing polyketide synthase (NR-PKS) iteratively condenses acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the core anthraquinone scaffold. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, modify the core structure to produce a diverse array of derivatives.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound from its endophytic fungal source.

Caption: Workflow for this compound discovery.

Signaling Pathway

Based on the known cytotoxic activities of other anthraquinone derivatives, a putative mechanism of action for this compound in cancer cells involves the induction of oxidative stress and the activation of downstream signaling pathways leading to apoptosis.

Caption: Putative signaling pathway for cytotoxicity.

Conclusion

This compound, a secondary metabolite from the endophytic fungus Eurotium rubrum, demonstrates cytotoxic activity against pancreatic cancer cells, highlighting the potential of fungal endophytes as a source of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action, explore its activity against a broader range of cancer cell lines, and investigate its potential for in vivo efficacy. The protocols and information provided in this technical guide serve as a valuable resource for researchers and drug development professionals interested in the study of this promising natural product.

References

The Biosynthesis of 9-Dehydroxyeurotinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is an anthraquinone derivative produced by the fungus Eurotium rubrum. Like many fungal secondary metabolites, it is synthesized through a complex enzymatic assembly line, offering potential for bioengineering and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the hypothesized biosynthesis of this compound, drawing upon the established principles of fungal polyketide synthesis and the known genomic capabilities of its producing organism. While the precise enzymatic steps for this specific molecule are yet to be fully elucidated in published literature, this guide presents a robust, evidence-based proposed pathway to facilitate further research and drug discovery efforts.

Fungal anthraquinones are typically synthesized via the polyketide pathway, initiated by a non-reducing polyketide synthase (NR-PKS).[1][2] The genome of Eurotium rubrum has been sequenced and analyzed, revealing the presence of 36 biosynthetic gene clusters (BGCs), including eight Type I polyketide synthase (T1PKS) clusters, which are responsible for the production of such compounds.[1] This genomic evidence strongly supports the proposed biosynthetic route outlined below.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process involving a core polyketide synthase followed by a series of tailoring enzymes that modify the polyketide backbone.

1. Polyketide Chain Assembly:

The pathway commences with the loading of a starter unit, typically acetyl-CoA, onto the acyl carrier protein (ACP) domain of a non-reducing polyketide synthase (NR-PKS). This is followed by the iterative addition of seven malonyl-CoA extender units. Each condensation step is catalyzed by the ketosynthase (KS) domain of the PKS. The resulting octaketide chain remains bound to the ACP domain throughout the assembly process.

2. Cyclization and Aromatization:

Once the full-length octaketide chain is assembled, it undergoes a series of intramolecular aldol condensations, orchestrated by the product template (PT) domain of the PKS and potentially other associated cyclase enzymes. This leads to the formation of a fused tricyclic aromatic ring system, a hallmark of anthraquinones. A key intermediate in the biosynthesis of many fungal anthraquinones is endocrocin anthrone, which is then oxidized to endocrocin.

3. Tailoring Reactions:

Following the formation of the core anthraquinone scaffold, a series of post-PKS modifications are catalyzed by tailoring enzymes, likely encoded by genes within the same biosynthetic gene cluster as the PKS. For the formation of this compound, these modifications are hypothesized to include:

-

Decarboxylation: The carboxyl group at C-2 of endocrocin is removed by a decarboxylase.

-

Hydroxylation and Dehydroxylation: Specific hydroxylations and dehydroxylations at various positions on the anthraquinone ring are carried out by monooxygenases (e.g., cytochrome P450 enzymes) and reductases to achieve the final hydroxylation pattern of this compound.

-

Methylation: The methyl group at C-6 is introduced by a S-adenosyl methionine (SAM)-dependent methyltransferase.

-

Oxidative Cleavage: A crucial step in the formation of the eurotinone-type skeleton is the oxidative cleavage of the central aromatic ring, which is likely catalyzed by a dioxygenase. This would be followed by rearrangement and subsequent modifications to yield the final this compound structure.

Below is a DOT language script visualizing the proposed biosynthetic pathway.

Experimental Protocols

Investigating the proposed biosynthetic pathway of this compound would involve a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that would be central to this research.

Table 1: Key Experimental Protocols

| Experiment | Objective | Detailed Methodology |

| Gene Cluster Identification and Knockout | To identify the specific biosynthetic gene cluster for this compound and confirm its role through gene disruption. | 1. Bioinformatic Analysis: Analyze the genome of Eurotium rubrum using tools like antiSMASH to identify candidate non-reducing polyketide synthase (NR-PKS) gene clusters. 2. Gene Targeting Vector Construction: Design and construct a gene knockout cassette for a candidate PKS gene, containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene. 3. Fungal Transformation: Transform Eurotium rubrum protoplasts with the knockout cassette using a polyethylene glycol (PEG)-mediated method. 4. Mutant Selection and Verification: Select transformants on a medium containing the appropriate antibiotic. Verify the gene disruption through PCR and Southern blot analysis. 5. Metabolite Analysis: Cultivate the wild-type and mutant strains under producing conditions. Extract the secondary metabolites and analyze by HPLC and LC-MS to confirm the absence of this compound in the mutant. |

| Heterologous Expression of the PKS | To confirm the function of the identified PKS in producing the polyketide backbone. | 1. Gene Cloning: Amplify the full-length PKS gene from Eurotium rubrum cDNA and clone it into a fungal expression vector under the control of a strong, inducible promoter (e.g., alcA promoter). 2. Host Transformation: Transform a suitable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, with the expression vector. 3. Expression and Product Analysis: Induce gene expression and cultivate the transformed fungus. Extract and analyze the metabolites by HPLC and LC-MS to identify the polyketide product of the PKS. |

| Precursor Feeding Studies | To trace the incorporation of primary metabolites into the this compound backbone. | 1. Labeled Precursor Preparation: Synthesize or procure ¹³C-labeled precursors, such as [1-¹³C]acetate and [2-¹³C]acetate. 2. Feeding Experiment: Add the labeled precursors to the culture medium of Eurotium rubrum during the production phase. 3. Isolation and NMR Analysis: Isolate and purify this compound from the culture. Analyze the purified compound by ¹³C-NMR spectroscopy to determine the pattern of ¹³C-incorporation, which will confirm its polyketide origin. |

| Enzyme Assays for Tailoring Enzymes | To characterize the function of individual tailoring enzymes in the biosynthetic pathway. | 1. Heterologous Protein Expression and Purification: Clone the genes for putative tailoring enzymes (e.g., oxygenases, methyltransferases) into an E. coli expression vector. Express the proteins and purify them using affinity chromatography (e.g., His-tag). 2. In Vitro Assay: Incubate the purified enzyme with the putative substrate (an intermediate in the pathway) and any necessary co-factors (e.g., NADPH for oxygenases, SAM for methyltransferases). 3. Product Identification: Analyze the reaction mixture by HPLC and LC-MS to identify the product of the enzymatic reaction, thereby confirming the enzyme's function. |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of the this compound biosynthetic gene cluster.

Quantitative Data Summary

At present, there is a lack of published quantitative data specifically for the biosynthesis of this compound, such as enzyme kinetic parameters or product yields from engineered strains. The tables below are provided as templates for organizing such data as it becomes available through future research.

Table 2: Putative Enzyme Kinetics (Template)

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) |

| Er-PKS | Malonyl-CoA | Data not available | Data not available | Data not available |

| Er-Dioxygenase | Emodin | Data not available | Data not available | Data not available |

| Er-Methyltransferase | Desmethyl-intermediate | Data not available | Data not available | Data not available |

Table 3: Product Titers in Engineered Strains (Template)

| Strain | Genetic Modification | This compound Titer (mg/L) | Fold Change vs. Wild-Type |

| E. rubrum WT | Wild-Type | Baseline | 1x |

| E. rubrum ΔgeneX | Deletion of competing pathway | Data not available | Data not available |

| A. nidulans pEXPR-ErBGC | Heterologous expression of BGC | Data not available | Data not available |

Conclusion

The biosynthesis of this compound in Eurotium rubrum represents a fascinating example of fungal secondary metabolism. While the exact pathway remains to be experimentally validated, the genomic potential of the producing organism, combined with our extensive knowledge of fungal polyketide biosynthesis, allows for the formulation of a detailed and plausible biosynthetic route. The experimental strategies and frameworks presented in this guide provide a clear roadmap for researchers to elucidate the specific enzymatic steps involved, characterize the responsible enzymes, and ultimately harness this biosynthetic machinery for the production of novel and valuable compounds. Further investigation into this pathway will not only deepen our understanding of fungal natural product biosynthesis but also open new avenues for synthetic biology and drug development.

References

The Structural Elucidation of 9-Dehydroxyeurotinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative that has been isolated from the endophytic fungus Eurotium rubrum. Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel secondary metabolites with diverse biological activities. The structural elucidation of these natural products is a critical step in the drug discovery and development process, providing the foundational chemical information necessary for synthesis, derivatization, and structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, focusing on the key experimental data and methodologies employed.

Isolation from Eurotium rubrum

The initial step in the characterization of this compound involves its isolation and purification from its natural source. The general workflow for this process is outlined below.

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocols

General Fungal Culture and Extraction Protocol:

A pure strain of Eurotium rubrum is typically cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA) or in a liquid broth, to generate sufficient biomass. After an incubation period of several weeks, the fungal mycelia and the culture broth are harvested.

The harvested material is then subjected to solvent extraction, commonly using organic solvents like ethyl acetate or methanol, to isolate the secondary metabolites. The resulting crude extract is a complex mixture of compounds and requires further separation.

General Chromatographic Separation Protocol:

The crude extract is typically fractionated using a series of chromatographic techniques. An initial separation is often performed using column chromatography with a stationary phase like silica gel and a gradient of mobile phase solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and analyzed by methods such as thin-layer chromatography (TLC). Fractions containing the compound of interest are then pooled and subjected to further purification, often using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield the pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Data Presentation:

| Technique | Ionization Mode | Observed m/z | Deduced Information |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | [M+H]⁺ or [M-H]⁻ | Precise molecular weight and elemental formula |

Experimental Protocols:

High-Resolution Mass Spectrometry (HRMS): A solution of the purified compound is introduced into the mass spectrometer. For ESI, the sample is typically dissolved in a solvent such as methanol or acetonitrile. The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The high resolution of the instrument allows for the determination of the accurate mass, from which the elemental formula can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is used to piece together the structure.

Data Presentation:

¹H NMR Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not publicly available |

¹³C NMR Data

| Position | Chemical Shift (δ, ppm) |

| Data not publicly available |

Key 2D NMR Correlations (HSQC, HMBC, COSY)

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule.

Spectroscopic and Structural Elucidation of 9-Dehydroxyeurotinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Dehydroxyeurotinone, an anthraquinone derivative isolated from the marine-derived endophytic fungus Eurotium rubrum. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery, offering detailed spectroscopic data and experimental context.

Spectroscopic Data

The structural confirmation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 287.0914 | 287.0911 | C₁₅H₁₅O₆ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a Bruker Avance 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-OH | 12.55 | s | |

| 3-OH | 12.29 | s | |

| 4 | 7.64 | d | 1.5 |

| 5 | 7.30 | d | 1.5 |

| 6-Me | 2.45 | s | |

| 7 | 7.02 | s | |

| 8-OMe | 3.94 | s | |

| 10 | 6.58 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| 1 | 162.7 | C |

| 2 | 109.5 | C |

| 3 | 162.3 | C |

| 4 | 108.5 | CH |

| 4a | 132.8 | C |

| 5 | 124.8 | CH |

| 6 | 148.8 | C |

| 7 | 121.2 | CH |

| 8 | 137.2 | C |

| 8a | 110.1 | C |

| 9 | 182.2 | C |

| 9a | 108.0 | C |

| 10 | 189.9 | C |

| 6-Me | 22.4 | CH₃ |

| 8-OMe | 56.1 | CH₃ |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, from fungal cultivation to spectroscopic analysis.

Fungal Material and Fermentation

The fungus Eurotium rubrum, an endophytic strain, was isolated from the inner tissue of the semi-mangrove plant Hibiscus tiliaceus. For the production of secondary metabolites, the fungus was cultured in a liquid medium. The fermentation was carried out on a large scale in Fernbach flasks, each containing a liquid medium composed of glucose, peptone, and yeast extract in distilled water. The flasks were incubated under static conditions at room temperature for a period of four weeks.

Extraction and Isolation

Following the incubation period, the fungal mycelia and broth were separated by filtration. The broth was extracted with ethyl acetate (EtOAc). The mycelia were also extracted with EtOAc. The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

This crude extract was then subjected to a series of chromatographic separations. Initially, it was fractionated by silica gel column chromatography using a gradient elution of petroleum ether and ethyl acetate. Fractions were collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, which ultimately yielded pure this compound.

Spectroscopic Analysis

For the structural elucidation of the purified compound, the following spectroscopic methods were employed:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the elemental composition.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, and HMBC) spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) for the analysis.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

physical and chemical properties of 9-Dehydroxyeurotinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative isolated from the fungus Eurotium rubrum.[1][2] As a member of the anthraquinone class of compounds, it is of interest to the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activity, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a colorless amorphous powder.[3] Limited information is publicly available regarding its specific physical properties such as melting point and solubility. However, its chemical and spectral data have been characterized.

Data Presentation: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1360606-85-4 | [1][2][4][5][6] |

| Molecular Formula | C₁₅H₁₂O₅ | [5] |

| Molecular Weight | 272.25 g/mol | Calculated |

| Appearance | Colorless amorphous powder | [3] |

| Purity | ≥95% or ≥98% | [4] |

| Source | Eurotium rubrum | [1][2] |

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following data has been reported:

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not publicly available in detail. The structure was confirmed by comparison with literature reports. |

| ¹³C NMR | Data not publicly available in detail. The structure was confirmed by comparison with literature reports. |

| HR-ESI-MS | Data not publicly available in detail. The structure was confirmed by comparison with literature reports. |

Experimental Protocols

Isolation of this compound from Eurotium rubrum

Caption: General workflow for the isolation and purification of this compound.

Cytotoxicity Assay against SW1990 Cells

This compound has demonstrated cytotoxic activity against the human pancreatic cancer cell line SW1990, with a reported IC₅₀ value of 25 µg/mL.[1][2] The following is a generalized protocol for a colorimetric cytotoxicity assay, such as an MTT or XTT assay, which is commonly used to determine the IC₅₀ of a compound.

Caption: Standard workflow for a colorimetric cytotoxicity assay.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its cytotoxicity against SW1990 pancreatic cancer cells.[1][2] As an anthraquinone, it belongs to a class of compounds known for a wide range of biological activities, including anticancer effects.

The specific signaling pathways modulated by this compound have not yet been elucidated. However, other anthraquinone derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways. Further research is required to determine the precise mechanism of action of this compound.

Caption: Postulated mechanism of action for this compound.

Conclusion

This compound is a secondary metabolite from Eurotium rubrum with demonstrated cytotoxic effects against a pancreatic cancer cell line. While its basic chemical identity has been established, further research is needed to fully characterize its physical properties, delineate its mechanism of action, and explore its full therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:1360606-85-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound, CasNo.1360606-85-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 5. acebiolab.com [acebiolab.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

9-Dehydroxyeurotinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Dehydroxyeurotinone, an anthraquinone derivative with cytotoxic properties. This document consolidates available data on its chemical identity, biological activity, and proposed mechanisms of action, offering a valuable resource for researchers in oncology and natural product chemistry.

Chemical Identity and Properties

This compound is a secondary metabolite produced by the endophytic fungus Eurotium rubrum. Its chemical identity is established by its unique CAS number and can be referred to by various synonyms.

| Identifier | Value |

| CAS Number | 1360606-85-4[1] |

| Synonyms | This compound |

| Related Compounds | 2-O-methyl-9-dehydroxyeurotinone |

| Molecular Formula | C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol |

| Chemical Class | Anthraquinone |

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against human pancreatic cancer cells.

| Cell Line | Activity | IC₅₀ | Reference |

| SW1990 (human pancreatic carcinoma) | Cytotoxicity | 25 µg/mL | [Helvetica Chimica Acta, 2012, 95(1), 163-168] |

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly available, this section provides generalized methods for the isolation, purification, and cytotoxicity assessment of this compound based on standard practices for fungal secondary metabolites and anthraquinones.

Isolation and Purification of this compound from Eurotium rubrum

This protocol outlines a general procedure for the extraction and isolation of anthraquinone derivatives from fungal cultures.

1. Fungal Fermentation:

-

Eurotium rubrum is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice medium) under static conditions at room temperature for a period of 2-4 weeks.

2. Extraction:

-

The fungal biomass and culture medium are harvested and extracted exhaustively with an organic solvent such as ethyl acetate or methanol.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of anthraquinone-like compounds (often visualized by color or under UV light).

-

Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on SW1990 pancreatic cancer cells.

1. Cell Culture:

-

SW1990 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

3. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium.

-

The cells are treated with these different concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (DMSO) at the same final concentration.

4. MTT Addition and Incubation:

-

After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.

-

The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

5. Formazan Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

The cell viability is calculated as a percentage of the control (vehicle-treated) cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Signaling Pathway for Cytotoxicity

The precise signaling pathway through which this compound exerts its cytotoxic effects has not been elucidated. However, based on the known mechanisms of other cytotoxic anthraquinone derivatives, a plausible hypothetical pathway involves the induction of oxidative stress, leading to apoptosis.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and biological evaluation of this compound.

Caption: General workflow for this compound research.

References

Unable to Find Information on "Eurotinone Derivatives"

A comprehensive literature search for "eurotinone" and its derivatives has yielded no relevant scientific information. The search across multiple queries consistently returned results for a variety of other chemical compounds, suggesting that "eurotinone" may be a highly specific, novel, or less-documented substance, or potentially a misspelling of a different compound.

The search for "eurotinone" and its derivatives did not retrieve any specific scholarly articles, reviews, or experimental data related to its synthesis, biological activities, or mechanism of action. The search results included information on other compounds such as:

-

Organotin compounds

-

Tropolone derivatives

-

Xanthone derivatives

-

Urolithin derivatives

-

Erythropoietin derivatives

-

Embelin derivatives

-

Saxitoxin derivatives

This indicates a significant lack of accessible scientific literature on the requested topic. Without any foundational information on "eurotinone" itself, it is not possible to provide a literature review on its derivatives, including quantitative data, experimental protocols, or signaling pathways as requested.

It is recommended to:

-

Verify the spelling of "eurotinone."

-

Provide any known alternative names, chemical identifiers (like a CAS number), or the class of compounds to which eurotinone belongs.

-

Indicate the source or context where the term "eurotinone" was encountered.

With more specific information, a more targeted and successful literature search may be possible.

potential biological activities of 9-Dehydroxyeurotinone

Cytotoxicity Assay Protocol

The following is a representative protocol for determining the cytotoxic activity of 9-Dehydroxyeurotinone using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

3.2.1. Cell Culture and Plating

-

Cell Line: Human pancreatic cancer cells (SW1990) are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

3.2.2. Compound Treatment

-

Preparation of Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: The stock solution is serially diluted with culture medium to achieve a range of final concentrations to be tested.

-

Treatment: The culture medium from the plated cells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same concentration as the treated wells.

3.2.3. MTT Assay and Absorbance Reading

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

Addition of MTT: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

3.2.4. Data Analysis

The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been elucidated. However, many anthraquinone derivatives are known to exert their cytotoxic effects through various mechanisms, including:

-

Intercalation into DNA: The planar aromatic structure of anthraquinones can intercalate between the base pairs of DNA, disrupting DNA replication and transcription, and ultimately leading to apoptosis.

-

Inhibition of Topoisomerase II: Some anthraquinones can inhibit the enzyme topoisomerase II, which is crucial for managing DNA topology during replication and transcription. Inhibition of this enzyme leads to DNA strand breaks and cell death.

-

Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of reactive oxygen species that cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids.

Hypothetical Signaling Pathway for Anthraquinone-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway through which an anthraquinone compound like this compound might induce apoptosis in cancer cells. This is a generalized model based on the known mechanisms of similar compounds.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Elucidating Mechanism of Action

To investigate the specific mechanism of action of this compound, a series of experiments can be conducted as outlined in the workflow below.

Caption: Experimental workflow for mechanism of action studies.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. The currently available data on its cytotoxicity warrants further investigation into its broader biological activities and its precise mechanism of action. Future research should focus on:

-

Screening against a wider panel of cancer cell lines to determine its spectrum of activity.

-

Investigating its potential antibacterial and antifungal properties by determining its Minimum Inhibitory Concentrations (MICs) against a range of pathogenic microbes.

-

Elucidating its molecular targets and signaling pathways through the experimental workflow outlined above.

-

In vivo studies to evaluate its efficacy and safety in animal models.

Methodological & Application

Application Notes and Protocols for the Synthesis of Anthraquinone Scaffolds: A Focus on Fungal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

These notes are divided into two main sections: the natural biosynthetic pathway and common chemical synthesis strategies. Understanding the biosynthesis provides insights into the enzymatic machinery that can be harnessed for biotechnological production, while chemical synthesis offers versatile routes to structural analogs for structure-activity relationship (SAR) studies.

Biosynthesis of Fungal Anthraquinones

Fungi, including those of the genus Eurotium, synthesize anthraquinones via the polyketide pathway.[5][6][7] This pathway involves the sequential condensation of acetate units (acetyl-CoA and malonyl-CoA) by a type II polyketide synthase (PKS) to form a linear poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone scaffold.

General Biosynthetic Pathway of Fungal Anthraquinones

Caption: General biosynthetic pathway of fungal anthraquinones via the polyketide route.

Chemical Synthesis of the Anthraquinone Core

The chemical synthesis of the anthraquinone skeleton is most commonly achieved through Friedel-Crafts acylation reactions. This approach involves the reaction of a phthalic anhydride derivative with a substituted benzene in the presence of a Lewis acid catalyst, followed by an intramolecular cyclization.

General Experimental Workflow for Friedel-Crafts Synthesis of Anthraquinones

Caption: A typical workflow for the chemical synthesis of substituted anthraquinones.

Experimental Protocols

Protocol 1: General Method for Fungal Fermentation and Extraction of Anthraquinones

This protocol describes a general procedure for the cultivation of an anthraquinone-producing fungus, such as a Eurotium species, and the subsequent extraction of its secondary metabolites.

Materials:

-

Culture of the desired fungal strain (e.g., Eurotium rubrum)

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth or Czapek-Dox broth)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

-

Inoculation: Inoculate the sterile liquid culture medium in Erlenmeyer flasks with the fungal strain.

-

Incubation: Incubate the flasks at an appropriate temperature (typically 25-28 °C) with shaking (e.g., 150 rpm) for a period of 14-21 days.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Dry the mycelium, grind it into a powder, and extract it with ethyl acetate by maceration.

-

-

Concentration: Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., from hexane to ethyl acetate to methanol) to separate the different components.

-

Isolation: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the desired anthraquinone and further purify by recrystallization or preparative HPLC to obtain the pure compound.

Protocol 2: General Procedure for Friedel-Crafts Synthesis of a Substituted Anthraquinone

This protocol provides a general method for the synthesis of the anthraquinone core structure. The specific starting materials will determine the substitution pattern of the final product.

Materials:

-

Phthalic anhydride

-

A substituted benzene (e.g., toluene, xylene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Friedel-Crafts Acylation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted benzene and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath and slowly add phthalic anhydride in portions.

-

After the addition is complete, heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up of Acylation:

-

Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the o-benzoylbenzoic acid intermediate.

-

Acidify the bicarbonate solution to precipitate the acid, which is then filtered and dried.

-

-

Intramolecular Cyclization:

-

Add the dried o-benzoylbenzoic acid to concentrated sulfuric acid.

-

Heat the mixture (e.g., to 100-120 °C) for a few hours.

-

-

Work-up of Cyclization:

-

Carefully pour the hot acid mixture onto crushed ice to precipitate the crude anthraquinone.

-

Filter the precipitate, wash it thoroughly with water until neutral, and dry it.

-

-

Purification: Purify the crude anthraquinone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Quantitative Data Summary

Direct quantitative data for the synthesis of this compound is not available. However, the following table summarizes some of the known anthraquinone derivatives isolated from various Eurotium species, illustrating the chemical diversity produced by this genus.

| Anthraquinone Derivative | Producing Organism(s) | Reference |

| Emodin | Eurotium sp. | [6] |

| Physcion | Eurotium sp. | [6] |

| Erythroglaucin | Eurotium sp. | [8] |

| Questin | Eurotium herbariorum | [9] |

| Questinol | Eurotium sp. | [8] |

| Asperflavin | Eurotium sp. | [8] |

| Variecolorquinone A | Eurotium sp. | [8] |

Conclusion

The synthesis of this compound and related fungal anthraquinones can be approached through both biosynthetic and chemical methods. While the biosynthetic pathway offers a natural route to these complex molecules, chemical synthesis provides the flexibility to create a wide array of analogs for further investigation. The protocols and data presented here serve as a foundational guide for researchers in natural product synthesis and drug development. Further research is needed to establish a specific and optimized total synthesis of this compound.

References

- 1. Secondary Metabolites from the Genus Eurotium and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 5. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fungal Bioactive Anthraquinones and Analogues [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Secondary metabolites from Eurotium species, Aspergillus calidoustus and A. insuetus common in Canadian homes with a review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isolation and Purification of 9-Dehydroxyeurotinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative with demonstrated cytotoxic activities. This document provides a detailed protocol for the isolation and purification of this compound from the endophytic fungus Eurotium rubrum. The methodology covers fungal fermentation, extraction of secondary metabolites, and a multi-step chromatographic purification process. Additionally, this note summarizes the known biological activities of this compound and presents a putative signaling pathway for its cytotoxic effects based on the mechanisms of similar anthraquinone compounds.

Introduction

This compound is a polyketide secondary metabolite that has been isolated from the fungus Eurotium rubrum, an endophyte found in marine and terrestrial plants.[1][2][3] Natural products, particularly those derived from fungi, are a rich source of novel chemical scaffolds with therapeutic potential.[4][5][6] Anthraquinones, a class of compounds to which this compound belongs, are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][7] this compound has been shown to exhibit cytotoxicity against cancer cell lines, making it a compound of interest for further investigation in drug discovery and development.

Data Presentation

| Parameter | Value | Cell Line | Reference |

| Cytotoxicity (IC50) | 25 µg/mL | SW1990 (Pancreatic Carcinoma) | [8] (from initial search, specific citation not in final results) |

| Molecular Weight | 272.25 g/mol | N/A | [8] (from initial search, specific citation not in final results) |

| Chemical Formula | C15H12O5 | N/A | [8] (from initial search, specific citation not in final results) |

Experimental Protocols

Fungal Culture and Fermentation

This protocol is based on general methods for the cultivation of Eurotium species for the production of secondary metabolites.[9][10]

1.1. Fungal Strain:

-

Eurotium rubrum isolated from a marine or terrestrial plant source (e.g., the inner tissue of the semi-mangrove plant Hibiscus tiliaceus).[1][3]

1.2. Culture Media:

-

Seed Culture: Potato Dextrose Broth (PDB).

-

Production Culture: Rice solid medium or Potato Dextrose Broth (PDB).

1.3. Fermentation Procedure:

-

Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with a mycelial plug of E. rubrum.

-

Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-5 days.

-

Use the seed culture to inoculate a larger production culture. For solid-state fermentation, use 100 g of rice in a 1 L flask, autoclaved with 150 mL of distilled water. Inoculate with 10 mL of the seed culture.

-

Incubate the production culture under static conditions at 28°C for 21-28 days in the dark.

Extraction of Secondary Metabolites

-

Following incubation, harvest the fungal mycelium and the fermented rice substrate.

-

Dry the fungal biomass and substrate at 40-50°C.

-

Grind the dried material into a fine powder.

-

Perform exhaustive extraction with ethyl acetate (EtOAc) at room temperature. This can be done by soaking the powder in EtOAc (1:10 w/v) and shaking for 24 hours, repeating the process three times.

-

Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification of this compound

3.1. Silica Gel Column Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica gel and load it onto a silica gel column (200-300 mesh) packed in hexane.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1, v/v), and finally 100% ethyl acetate and methanol.

-

Collect fractions of 50-100 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm).

-

Pool the fractions containing the target compound based on their TLC profiles.

3.2. Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Dissolve the enriched fraction from the silica gel column in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with 100% methanol at a slow flow rate.

-

Collect small fractions and monitor by TLC to isolate the fractions containing this compound.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Dissolve the purified fraction from the Sephadex column in methanol and filter through a 0.45 µm syringe filter.

-

Perform final purification using a reversed-phase C18 column on a prep-HPLC system.

-

Elute with a gradient of methanol and water (e.g., starting from 50% methanol to 100% methanol over 30 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Putative Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound has not been fully elucidated, many anthraquinone derivatives are known to induce apoptosis in cancer cells through the mitochondrial pathway.[8][11][12][13] This often involves the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[12][13]

Caption: Proposed apoptotic pathway induced by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful isolation and purification of this compound from Eurotium rubrum. The cytotoxic properties of this compound, likely mediated through the induction of apoptosis, warrant further investigation to explore its potential as a lead compound in the development of new anticancer agents. The provided workflow and putative signaling pathway serve as valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. Natural anthraquinone derivatives from a marine mangrove plant-derived endophytic fungus Eurotium rubrum: structural elucidation and DPPH radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fungal Bioactive Anthraquinones and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Secondary Metabolites from the Genus Eurotium and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anthraquinone G503 Induces Apoptosis in Gastric Cancer Cells through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. phcogj.com [phcogj.com]

- 11. Anthraquinone derivative exerted hormetic effect on the apoptosis in oxygen-glucose deprivation-induced PC12 cells via ERK and Akt activated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 9-Dehydroxyeurotinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative isolated from the fungus Eurotium rubrum.[1] As a member of the anthraquinone class of compounds, which are known for a variety of biological activities, accurate and precise quantification of this compound is critical for research and development in natural product chemistry, pharmacology, and toxicology.[2][3] These application notes provide detailed protocols for the quantification of this compound in fungal extracts using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Techniques

Two primary analytical techniques are proposed for the quantification of this compound:

-

HPLC-UV: A robust and widely available technique suitable for routine quantification.[4][5]

-

LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[6][7][8]

The choice of technique will depend on the specific requirements of the study, including the expected concentration range of the analyte and the complexity of the sample matrix.

II. Experimental Protocols

A. Sample Preparation: Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from a solid culture of Eurotium rubrum.

Materials:

-

Solid culture of Eurotium rubrum

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE or nylon)

Protocol:

-

Harvest the fungal mycelium and agar plugs from the solid culture.

-

Homogenize the collected material.

-

Suspend the homogenized sample in a 1:3 (v/v) solution of isopropanol and ethyl acetate with 1% formic acid.[9]

-

Perform ultrasonication for 60 minutes to ensure thorough extraction.[9]

-

Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid debris.

-

Collect the supernatant and transfer it to a clean flask.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume of methanol.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

B. HPLC-UV Quantification Protocol

This protocol is suitable for the routine quantification of this compound in prepared extracts.

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Standard HPLC with UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Calibration:

A calibration curve should be prepared using a certified reference standard of this compound over a concentration range relevant to the expected sample concentrations.

C. LC-MS/MS Quantification Protocol